1,6-Diaminohexane-N,N,N',N'-tetraacetic acid

Catalog No.
S576528
CAS No.
1633-00-7
M.F
C14H24N2O8
M. Wt
348.35 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,6-Diaminohexane-N,N,N',N'-tetraacetic acid

CAS Number

1633-00-7

Product Name

1,6-Diaminohexane-N,N,N',N'-tetraacetic acid

IUPAC Name

2-[6-[bis(carboxymethyl)amino]hexyl-(carboxymethyl)amino]acetic acid

Molecular Formula

C14H24N2O8

Molecular Weight

348.35 g/mol

InChI

InChI=1S/C14H24N2O8/c17-11(18)7-15(8-12(19)20)5-3-1-2-4-6-16(9-13(21)22)10-14(23)24/h1-10H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24)

InChI Key

YGDVXSDNEFDTGV-UHFFFAOYSA-N

SMILES

C(CCCN(CC(=O)O)CC(=O)O)CCN(CC(=O)O)CC(=O)O

Synonyms

1,6-hexanediamine-N,N,N',N'-tetraacetic acid, HDTA

Canonical SMILES

C(CCCN(CC(=O)O)CC(=O)O)CCN(CC(=O)O)CC(=O)O

Metal Chelation and Lanthanide Luminescence:

DHTA's primary function lies in its ability to chelate metal ions. Its structure features four carboxylic acid groups and two amine groups, forming a cage-like structure that can bind metal ions. This property makes DHTA a valuable tool in studying metal-ion interactions in biological systems and separation science []. Additionally, DHTA can complex with lanthanide ions, enhancing their luminescence properties. Lanthanide-DHTA complexes are employed in various research areas, including development of luminescent probes for bioassays and sensors [].

Biomedical Research:

DHTA's metal chelating ability finds applications in biomedical research. It can be used to remove excess metal ions from biological samples or cell cultures, aiding in the study of metal-related diseases like iron overload []. Additionally, DHTA complexes with radioisotopes can be used in targeted radionuclide therapy for certain cancers [].

Environmental Research:

DHTA plays a role in environmental research by aiding in the analysis and remediation of metal contamination. It can be used to assess the bioavailability of metals in soils and sediments, helping understand their potential environmental impact []. Furthermore, DHTA can be utilized to remove heavy metals from wastewater streams, contributing to environmental cleanup efforts [].

DHDTA is a chelating agent, meaning it can form complexes with metal ions. This property makes it useful for various applications in proteomics, such as purifying proteins and studying their interactions with metal ions [, ].


Molecular Structure Analysis

DHDTA has a linear structure with two amine groups (NH2) at both ends and acetic acid groups (CH2COOH) attached to two central carbon atoms []. This structure allows DHDTA to donate four electrons to form stable complexes with metal ions [].


Chemical Reactions Analysis

DHDTA can participate in complexation reactions with metal ions. In these reactions, the lone electron pairs on the nitrogen and oxygen atoms of DHDTA donate electrons to the metal ion, forming a stable complex []. The specific reaction will depend on the metal ion involved.

For example, DHDTA can complex with copper (Cu2+) ions as shown in the following balanced equation []:

CuSO4 (aq) + 2 DHDTA (aq) → Cu(DHDTA)2 (aq) + SO42- (aq)


Physical And Chemical Properties Analysis

Limited data is available on the specific physical and chemical properties of DHDTA.

DHDTA's mechanism of action involves its ability to sequester metal ions. By binding to metal ions, DHDTA can remove them from solution or alter their interactions with other molecules []. This property is useful in proteomics for purifying proteins that interact with specific metal ions or studying the role of metal ions in protein function [].

XLogP3

-4.5

GHS Hazard Statements

Aggregated GHS information provided by 98 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.98%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1633-00-7

Wikipedia

2,2',2'',2'''-(Hexane-1,6-diyldinitrilo)tetraacetic acid

Dates

Modify: 2023-08-15

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